3-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method includes the trifluoromethylation of a pyridine derivative followed by fluorination. The reaction conditions often involve the use of reagents such as trifluoromethyl iodide and a suitable fluorinating agent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain metabolic pathways or the activation of specific signaling cascades .
Comparison with Similar Compounds
- 2,3,5-Trifluoropyridine
- 4-(Trifluoromethyl)pyridine
- 5-Fluoro-2-methylpyridine
Comparison: Compared to these similar compounds, 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups. This dual substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5F4NO |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
OZHGECLMCXQSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.